Benzyl N-(2-aminoethyl)carbamate
CAS No.: 72080-83-2
Cat. No.: VC21536528
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 72080-83-2 |
---|---|
Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | benzyl N-(2-aminoethyl)carbamate |
Standard InChI | InChI=1S/C10H14N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) |
Standard InChI Key | QMMFTRJQCCVPCE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCCN |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCN |
Chemical Identity and Properties
Nomenclature and Identification
Benzyl N-(2-aminoethyl)carbamate is known by several alternative names in scientific literature and commercial catalogs. The compound is systematically identified as follows:
Table 1: Identification Parameters for Benzyl N-(2-aminoethyl)carbamate
Parameter | Information |
---|---|
IUPAC Name | Carbamic acid, N-(2-aminoethyl)-, phenylmethyl ester |
CAS Registry Number | 72080-83-2 |
Molecular Formula | C10H14N2O2 |
Molar Mass | 194.23 g/mol |
The compound is also known by several alternative names, reflecting its widespread use across different chemistry disciplines :
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Z-NH(CH2)2NH2 HCL
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N-Cbz-1,2-diaminoethane
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N-Benzyloxycarbonylethylenediamine
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(2-Aminoethyl)carbamic acid benzyl ester
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N-(Benzyloxycarbonyl)-1,2-diaminoethane
Physical and Chemical Properties
Benzyl N-(2-aminoethyl)carbamate exhibits specific physical and chemical characteristics that make it valuable for various chemical applications:
Table 2: Physical and Chemical Properties
Property | Value |
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Physical State | Crystalline solid |
Melting Point | 169-172°C (literature) |
Appearance | Crystallization |
Solubility | Soluble in most organic solvents including dichloromethane, chloroform, and DMSO |
Stability | Relatively stable under normal conditions |
The compound contains both a carbamate group and a primary amine functionality, giving it distinctive reactivity patterns. The carbamate group (formed by the benzyloxycarbonyl protection) is relatively stable under neutral and mildly acidic conditions but can be cleaved under specific deprotection conditions .
Structural Characteristics
Benzyl N-(2-aminoethyl)carbamate features a benzyloxycarbonyl group (Cbz or Z group) attached to one nitrogen of ethylenediamine, leaving the other amino group free. This structure makes it particularly useful as a mono-protected diamine:
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The benzyloxycarbonyl group provides protection for one amino group
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The free amino group remains available for further reactions
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The benzyl moiety can be removed under specific conditions, such as catalytic hydrogenation
This structural arrangement explains its utility in peptide synthesis and other sequential reaction processes where selective protection and deprotection strategies are essential .
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of Benzyl N-(2-aminoethyl)carbamate typically involves the reaction of ethylenediamine with benzyl chloroformate under controlled conditions. The key challenge in this synthesis is achieving selective protection of only one of the amino groups of ethylenediamine.
Table 3: Common Synthetic Approaches
Approach | Key Reagents | Conditions | Yield |
---|---|---|---|
Direct reaction with excess ethylenediamine | Benzyl chloroformate, ethylenediamine (excess) | Low temperature (0-5°C), dropwise addition | Moderate to high |
Two-step protection-deprotection | Benzyl chloroformate, protected ethylenediamine derivative | Varies based on protection strategy | Variable |
The most common synthetic route involves the reaction of a large excess of ethylenediamine with benzyl chloroformate at low temperatures, which favors mono-protection due to statistical factors. The product can then be isolated through appropriate purification techniques .
Laboratory Preparation Techniques
In laboratory settings, the preparation of Benzyl N-(2-aminoethyl)carbamate requires careful control of reaction conditions to maximize yield and purity:
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Temperature Control: The reaction is typically performed at low temperatures (0-5°C) to minimize double protection of ethylenediamine.
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Concentration Management: Dilute conditions are often employed to favor mono-protection.
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Purification Methods: Column chromatography or recrystallization are commonly used to separate the desired mono-protected product from any di-protected byproduct and unreacted starting materials.
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Salt Formation: The compound is sometimes isolated as its hydrochloride salt (Benzyl N-(2-aminoethyl)carbamate hydrochloride) for improved stability and handling .
The preparation must be conducted with appropriate safety measures due to the irritant properties of the reagents and product .
Applications and Uses
Research Applications
Benzyl N-(2-aminoethyl)carbamate serves as a valuable building block in various research applications:
Table 4: Research Applications
Application Area | Specific Use | Advantage |
---|---|---|
Peptide Synthesis | Amino-terminal protection | Orthogonal protection strategy compatible with other protecting groups |
Heterocyclic Chemistry | Precursor for cyclic compounds | Provides controlled reactivity |
Bioconjugation | Linker component | Allows selective coupling strategies |
Polymer Science | Functional monomer | Introduces reactive amino groups |
The compound is particularly valuable in research settings where selective protection of amino groups is required for the sequential construction of complex molecules .
Industrial Applications
In industrial contexts, Benzyl N-(2-aminoethyl)carbamate finds use primarily as an intermediate in the synthesis of:
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Pharmaceutical Intermediates: Used in the preparation of certain drug candidates and active pharmaceutical ingredients.
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Specialty Chemicals: Component in the synthesis of surfactants, chelating agents, and other functional chemicals.
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Materials Science: Precursor for specialized polymers and materials with specific functional properties.
The compound's reactivity profile makes it valuable for introducing controlled functionality into various molecular frameworks .
Role in Peptide Nucleic Acid Synthesis
One of the most significant applications of Benzyl N-(2-aminoethyl)carbamate is in the synthesis of Peptide Nucleic Acids (PNAs), which are DNA/RNA mimics with potential applications in diagnostics, therapeutics, and molecular biology:
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The compound serves as a key intermediate in the preparation of PNA synthons
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It provides a protected backbone component for N-(2-aminoethyl)-glycine, which forms the backbone of PNAs
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The benzyloxycarbonyl protection is compatible with the t-Boc/benzyl protection strategy commonly employed in PNA synthesis
These applications stem from the compound's ability to participate in the high-yield synthesis methods for PNA synthons having protecting groups capable of removal under mild conditions .
Hazard Type | Classification | Description |
---|---|---|
Physical Hazards | Not classified as highly hazardous | No extreme flammability or reactivity concerns |
Health Hazards | Xi - Irritant | Irritating to eyes, respiratory system and skin |
Environmental Hazards | Limited data available | Should be handled with care to prevent environmental release |
These classifications emphasize the need for appropriate protective measures when working with this compound .
Parameter | Recommendation |
---|---|
Temperature | 2-8°C (refrigeration) |
Light Exposure | Keep in dark place |
Container | Sealed in dry container |
Incompatibilities | Strong oxidizing agents, strong acids, and strong bases |
Following these storage recommendations helps preserve the compound's integrity and prevents potentially hazardous degradation .
Research Findings and Developments
Current Research Trends
Recent research involving Benzyl N-(2-aminoethyl)carbamate has focused on several key areas:
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Improved Synthesis Methods: Development of more efficient and selective synthesis approaches, including enzymatic methods for selective mono-protection.
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Novel Applications in Materials Science: Exploration of the compound's utility in creating functionalized polymers and nanomaterials.
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Biomedical Applications: Investigation of its role in creating bioconjugates for drug delivery and diagnostic applications.
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Advanced PNA Development: Continued refinement of PNA synthons for improved nucleic acid mimics with enhanced properties.
The versatility of this compound continues to drive research across multiple disciplines, particularly in areas requiring selective amino group functionalization .
Future Perspectives
The future utilization of Benzyl N-(2-aminoethyl)carbamate is likely to expand in several directions:
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Green Chemistry Approaches: Development of more environmentally friendly synthesis methods and applications.
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Automated Synthesis Integration: Incorporation into automated synthesis platforms for high-throughput chemistry.
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Combinatorial Chemistry: Expanded use in library generation for drug discovery and materials development.
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Advanced Materials: Increasing applications in smart materials and responsive polymer systems.
These trends suggest continued relevance and expanding applications for this versatile chemical building block .
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